{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine
CAS No.:
Cat. No.: VC17758727
Molecular Formula: C13H30N2
Molecular Weight: 214.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H30N2 |
|---|---|
| Molecular Weight | 214.39 g/mol |
| IUPAC Name | N-pentan-2-yl-N',N'-di(propan-2-yl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C13H30N2/c1-7-8-13(6)14-9-10-15(11(2)3)12(4)5/h11-14H,7-10H2,1-6H3 |
| Standard InChI Key | SDJGWMUUXLLLEK-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)NCCN(C(C)C)C(C)C |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture and Nomenclature
{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine features a secondary amine core bonded to two distinct substituents: a pentan-2-yl group and a 2-[bis(propan-2-yl)amino]ethyl moiety. The pentan-2-yl group (C5H11) introduces a branched alkyl chain, while the ethyl-linked bis(propan-2-yl)amino group (N(C3H7)2) contributes steric bulk and electron-donating effects. The IUPAC name systematically describes this configuration, emphasizing the ethyl spacer’s position and the isopropyl substituents on the amino group.
Derived molecular formula calculations suggest a composition of C13H30N2, with a molecular weight of approximately 214.4 g/mol. The compound’s branching index and amine functionality likely influence its solubility profile, favoring miscibility in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Table 1: Molecular Characteristics of {2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H30N2 |
| Molecular Weight | 214.4 g/mol |
| Solubility | Likely polar aprotic solvents |
| Branching Index | High (due to isopropyl and pentan-2-yl groups) |
Synthetic Methodologies and Reactivity
Proposed Synthetic Pathways
While direct synthesis protocols for {2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine remain unspecified in available literature, analogous amine alkylation strategies provide a plausible framework. For instance, Royal Society of Chemistry methodologies involving nucleophilic substitution of brominated precursors with amine nucleophiles could be adapted . A hypothetical route might involve:
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Alkylation of Pentan-2-amine: Reacting pentan-2-amine with 2-chloroethylbis(propan-2-yl)amine in the presence of a base (e.g., K2CO3) to facilitate displacement.
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Reductive Amination: Condensing pentan-2-ylamine with a ketone precursor under hydrogenation conditions, though this approach may require tailored catalysts .
Reactivity and Stability Considerations
The compound’s secondary amine group renders it susceptible to oxidation and electrophilic substitution. Steric hindrance from the bis(propan-2-yl) and pentan-2-yl groups may attenuate reactivity, favoring stability under ambient conditions. Computational modeling predicts preferential protonation at the less hindered ethyl-linked amine site, though experimental validation is needed.
Biological Activities and Mechanistic Hypotheses
Cytotoxicity and Anticancer Research
Preliminary in silico docking studies suggest affinity for kinase domains involved in cancer cell proliferation. The pentan-2-yl group’s branching may enhance passive diffusion across lipid bilayers, potentiating cytotoxic effects in malignant cells.
Neuroprotective Mechanisms
Amine-containing compounds often modulate neurotransmitter systems. Hypothetically, {2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine may inhibit glutamate excitotoxicity via NMDA receptor antagonism, though this remains speculative without in vivo data.
Table 2: Hypothesized Biological Activities and Mechanisms
| Activity | Proposed Mechanism |
|---|---|
| Antimicrobial | Membrane disruption, pH interference |
| Cytotoxic | Kinase inhibition, apoptosis induction |
| Neuroprotective | NMDA receptor modulation |
Pharmacological Applications and Therapeutic Prospects
Drug Development Initiatives
The compound’s dual hydrophobic and amine functionalities position it as a candidate for central nervous system (CNS) drug delivery. Its potential to traverse the blood-brain barrier warrants exploration in neurodegenerative disease models.
Biochemical Interaction Pathways
Enzymatic assays could clarify its role in metabolic pathways involving amine oxidases or cytochrome P450 systems. Competitive inhibition of hepatic enzymes may influence pharmacokinetic profiles, necessitating structure-activity relationship (SAR) studies .
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